Stannacyclopent-3-ene-2,5-dione
Description
Stannacyclopent-3-ene-2,5-dione is a five-membered metallacyclic compound containing a tin (Sn) atom, two ketone groups at positions 2 and 5, and a conjugated double bond at position 2. Its structure is characterized by a strained ring system due to the large atomic radius of tin (2.17 Å), which introduces unique electronic and steric properties. This organotin compound is primarily synthetic, with applications in materials science and catalysis, owing to tin’s ability to modulate redox and Lewis acid behavior.
Properties
CAS No. |
15465-08-4 |
|---|---|
Molecular Formula |
C11H11NO4 |
Synonyms |
Stannacyclopent-3-ene-2,5-dione |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Ring Strain : The larger Sn atom reduces ring strain compared to smaller Si or Ge analogs but increases steric hindrance.
- Electronic Effects : Tin’s low electronegativity enhances Lewis acidity, making stannacycles effective in catalytic C–C bond formation.
- Stability : Silacycles exhibit superior thermal stability due to stronger Si–C bonds, whereas stannacycles decompose at moderate temperatures .
2.2 Reactivity and Functionalization
- Electrophilic Substitution : this compound undergoes regioselective electrophilic attacks at the α,β-unsaturated carbonyl system, unlike silacycles, which favor nucleophilic substitution due to Si’s higher electronegativity.
- Cross-Coupling Reactions : Stannacycles serve as precursors in Stille coupling, leveraging Sn–C bond lability. In contrast, diketopiperazines (e.g., compound 7 in ) are inert in such reactions but exhibit bioactivity via hydrogen bonding .
- Redox Behavior : Tin’s variable oxidation states (+2, +4) enable redox-switchable catalysis, a feature absent in purely organic analogs like piperazine-2,5-diones.
2.3 Spectroscopic Differentiation
- NMR : $^{119}\text{Sn}$ NMR of stannacycles shows characteristic shifts between δ 0–200 ppm, distinct from $^{29}\text{Si}$ (δ −50–50 ppm) or $^{1}\text{H}$/$^{13}\text{C}$ signals in organic analogs.
- IR : The carbonyl stretches (1650–1750 cm$^{-1}$) are similar to diketopiperazines but downshifted due to Sn’s electron-donating effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
